![molecular formula C17H22N6O B5608386 N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5608386.png)
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
Synthesis Analysis
Synthesis methods for related pyrazolo[1,5-a]pyrimidine derivatives often involve palladium-catalyzed Suzuki coupling reactions and cyclocondensation of beta-enaminones with NH-3-aminopyrazoles, followed by formylation with iminium salt moieties (Vilsmeyer-Haack reagent) for the creation of functional groups and further chemical complexity (Kumar et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of a pyrazole ring fused to a pyrimidine ring, which provides a rigid scaffold for further functionalization. X-ray diffraction analysis is a common technique used to determine the regioselectivity and the detailed molecular geometry of these compounds (Castillo et al., 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including N-alkylation, cyclocondensation with beta-enaminones, and formylation, to generate diverse derivatives with potential biological activities. These reactions are facilitated by the molecule's structural features, enabling the introduction of various substituents and functional groups (Abunada et al., 2008).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substituents. The presence of functional groups and substituents impacts the molecule's interactions with solvents and its phase behavior (Liu et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, acid-base behavior, and photophysical properties, are significantly dictated by the core pyrazolo[1,5-a]pyrimidine structure and the nature of its substituents. These properties are crucial for designing compounds with desired biological activities and for their potential application in material science (Kanno et al., 1991).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c1-10-8-15(23-16(18-10)11(2)12(3)20-23)22(4)9-14-19-17(24-21-14)13-6-5-7-13/h8,13H,5-7,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJPHGWPLHRGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)CC3=NOC(=N3)C4CCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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